molecular formula C12H17ClN2O B4562911 N-(5-chloropyridin-2-yl)heptanamide

N-(5-chloropyridin-2-yl)heptanamide

Cat. No.: B4562911
M. Wt: 240.73 g/mol
InChI Key: SIGUWDUEOAXYEY-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)heptanamide is a pyridine-derived amide featuring a 5-chloro-substituted pyridine ring linked to a heptanamide moiety. This compound belongs to a broader class of N-(5-chloro-pyridin-2-yl)-amides, which are synthesized via acylation of 5-chloro-2-aminopyridine with various carboxylic acid derivatives. These compounds are typically synthesized in high yields (87–91%) under standardized reaction conditions, as demonstrated in studies of structurally related amides . The 5-chloropyridinyl group is known to enhance biological activity and stability, making such derivatives valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)heptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-2-3-4-5-6-12(16)15-11-8-7-10(13)9-14-11/h7-9H,2-6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGUWDUEOAXYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)heptanamide typically involves the reaction of 5-chloropyridine-2-amine with heptanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce costs. This could include the use of continuous flow reactors, automated purification systems, and other advanced technologies to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloropyridin-2-yl)heptanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)heptanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of N-(5-chloropyridin-2-yl)heptanamide can be contextualized by comparing it to pyridine-based analogues with variations in substituents or amide chains (Table 1).

Table 1: Structural and Functional Comparison of Pyridine Derivatives
Compound Name Pyridine Substituent Amide/Sulfonamide Chain Key Properties/Activities Synthesis Yield Reference
This compound 5-Cl Heptanamide Not reported (inferred stability) 87–91%*
N-(5-Hydroxypyridin-2-yl)pivalamide 5-OH Pivalamide Not reported Not reported
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide 5-I, 2-OH Acetamide Not reported Not reported
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide 5-Cl Propanamide with thiourea High free radical scavenging activity Not reported
N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide 5-Cl Trifluoromethanesulfonamide Commercial availability (industrial use) Not reported

*Yield data from structurally related N-(5-chloro-pyridin-2-yl)-amides .

Key Observations:

Larger halogen substituents (e.g., iodine in ) may sterically hinder interactions in biological systems, whereas the chloro group offers a balance of size and reactivity.

Amide Chain Length and Function :

  • The heptanamide chain in the target compound provides a long hydrophobic tail, which may influence lipophilicity and membrane permeability. This contrasts with shorter chains (e.g., acetamide in or propanamide in ), which are more polar and likely exhibit different pharmacokinetic profiles.
  • Compounds with thiourea modifications (e.g., ) demonstrate enhanced antioxidative properties, suggesting that functional group diversity (e.g., sulfonamide in vs. amide) significantly impacts bioactivity.

Biological Activity Trends: Propanamide derivatives with 5-chloropyridinyl groups (e.g., compound 3 in ) exhibit notable free radical scavenging activity, while hydrazone analogues show antibacterial effects. This implies that the 5-chloropyridinyl scaffold is versatile but requires tailored side chains for specific applications. The commercial availability of sulfonamide derivatives (e.g., ) highlights industrial interest in chloropyridinyl compounds, though heptanamide’s applications remain less documented.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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